Dehydroevodiamine

Catalog No.
S635560
CAS No.
67909-49-3
M.F
C19H15N3O
M. Wt
303.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroevodiamine

CAS Number

67909-49-3

Product Name

Dehydroevodiamine

IUPAC Name

21-methyl-13-aza-21-azonia-3-azanidapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),4,6,8,15,17,19-heptaen-14-one

Molecular Formula

C19H15N3O

Molecular Weight

303.4 g/mol

InChI

InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,13,17H,10-11H2,1H3

InChI Key

VXHNSVKJHXSKKM-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(=O)N3C1=C4C(=C5C=CC=CC5=N4)CC3

Synonyms

dehydroevodiamine, dehydroevodiamine chloride

Canonical SMILES

C[N+]1=C2C3C(CCN2C(=O)C4=CC=CC=C41)C5=CC=CC=C5[N-]3

Potential Neuroprotective Effects

Several studies have explored the potential of DE to protect neurons from damage and death.

  • In vitro studies

    DE has been shown to exhibit neuroprotective effects in cell cultures by:

    • Reducing oxidative stress: DE may act as an antioxidant, scavenging free radicals that can damage neurons [].
    • Inhibiting inflammation: DE might possess anti-inflammatory properties, potentially reducing neuroinflammation associated with various neurological disorders [].
    • Promoting the survival of neurons: Studies suggest DE can promote the survival of nerve cells exposed to toxic insults [].
  • In vivo studies

    Animal studies have demonstrated that DE administration may:

    • Improve learning and memory: In animal models of Alzheimer's disease, DE treatment has been shown to improve cognitive function and memory performance [].
    • Reduce neurodegeneration: DE might offer protection against neurodegeneration in models of Parkinson's disease [].

XLogP3

2.5

Related CAS

75853-60-0 (chloride)

Dates

Modify: 2023-08-15

Explore Compound Types